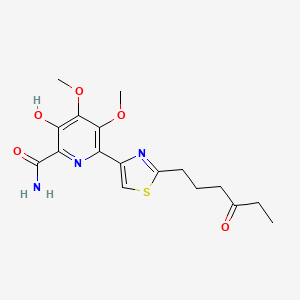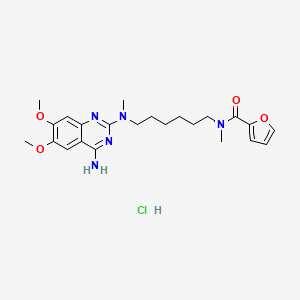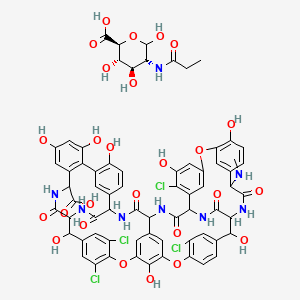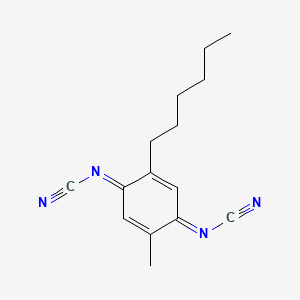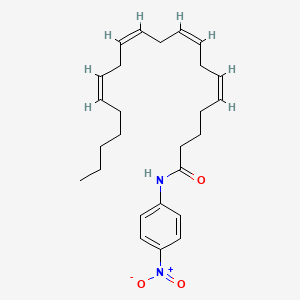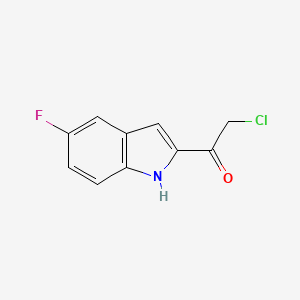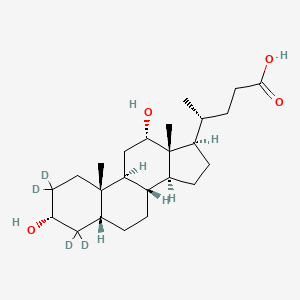
conotoxin GS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Conotoxin GS is a 34-residue polypeptide isolated from the venom of the marine cone snail species, Conus geographus . This compound interacts with the extracellular entrance of skeletal muscle sodium channels to prevent sodium ion conduction . This compound is part of a larger family of conotoxins, which are small, disulfide-rich peptides known for their potent and selective targeting of ion channels and receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The chemical synthesis of conotoxins, including conotoxin GS, involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis of this compound requires careful control of oxidative folding conditions to ensure the correct formation of disulfide bonds, which are crucial for the peptide’s biological activity .
Industrial Production Methods: Industrial production of this compound is not widely reported due to its complex structure and the challenges associated with its synthesis. advancements in peptide synthesis technologies and the development of efficient folding protocols have made it possible to produce this compound in sufficient quantities for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions: Conotoxin GS undergoes several types of chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds to yield free thiol groups.
Substitution: Modifications of amino acid side chains to enhance stability or activity.
Common Reagents and Conditions:
Oxidation: Typically performed using oxidizing agents such as iodine or air oxidation under controlled pH conditions.
Reduction: Achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Involves the use of specific reagents for side-chain modifications, such as alkylating agents for cysteine residues.
Major Products Formed: The major products formed from these reactions include the correctly folded this compound with its native disulfide bond pattern, as well as various analogs with modified disulfide bonds or side chains .
Wissenschaftliche Forschungsanwendungen
Conotoxin GS has a wide range of scientific research applications, including:
Chemistry: Used as a molecular probe to study the structure and function of ion channels and receptors.
Biology: Serves as a tool to investigate the physiological roles of sodium channels in muscle and nerve cells.
Industry: Utilized in the development of bio-pesticides and other biotechnological applications.
Wirkmechanismus
Conotoxin GS exerts its effects by binding to the extracellular entrance of skeletal muscle sodium channels, thereby preventing sodium ion conduction . This action blocks the generation of action potentials in muscle cells, leading to muscle paralysis. The molecular targets of this compound include specific sites on the voltage-gated sodium channels, which are critical for its inhibitory activity .
Vergleich Mit ähnlichen Verbindungen
Mu-Conotoxin GIIIA: Another conotoxin that targets sodium channels but has a different structural framework and binding site.
Alpha-Conotoxin GI: Targets nicotinic acetylcholine receptors and has a different mechanism of action compared to conotoxin GS.
Delta-Conotoxin: Targets voltage-gated sodium channels but differs in its mode of action and structural features.
Uniqueness of this compound: this compound is unique due to its specific interaction with skeletal muscle sodium channels and its distinct four-loop structural framework . This structural uniqueness allows it to serve as a valuable molecular probe for studying sodium channel geometry and function .
Eigenschaften
CAS-Nummer |
115757-31-8 |
|---|---|
Molekularformel |
C139H232N52O48S7 |
Molekulargewicht |
3624.121 |
InChI |
InChI=1S/C139H232N52O48S7/c1-10-63(6)105(129(230)163-44-97(199)165-65(8)107(208)177-79(37-66-43-153-60-164-66)119(220)178-80(40-69(133(234)235)134(236)237)120(221)179-81(42-103(205)206)121(222)187-104(62(4)5)135(238)239)188-126(227)89(58-244)184-113(214)72(18-11-12-29-140)171-116(217)75(24-26-94(142)196)175-127(228)91-23-17-34-189(91)130(231)82(41-96(144)198)169-101(203)48-158-108(209)70(19-13-30-154-136(145)146)167-99(201)46-162-112(213)85(54-240)182-114(215)73(21-15-32-156-138(149)150)172-118(219)78(36-61(2)3)168-100(202)47-160-110(211)77(28-35-246-9)174-123(224)87(56-242)185-125(226)88(57-243)183-117(218)76(25-27-95(143)197)176-128(229)92-38-67(194)50-190(92)132(233)93-39-68(195)51-191(93)131(232)90(59-245)186-115(216)74(22-16-33-157-139(151)152)173-122(223)84(53-193)170-102(204)49-159-109(210)71(20-14-31-155-137(147)148)166-98(200)45-161-111(212)83(52-192)180-124(225)86(55-241)181-106(207)64(7)141/h43,60-65,67-93,104-105,192-195,240-245H,10-42,44-59,140-141H2,1-9H3,(H2,142,196)(H2,143,197)(H2,144,198)(H,153,164)(H,158,209)(H,159,210)(H,160,211)(H,161,212)(H,162,213)(H,163,230)(H,165,199)(H,166,200)(H,167,201)(H,168,202)(H,169,203)(H,170,204)(H,171,217)(H,172,219)(H,173,223)(H,174,224)(H,175,228)(H,176,229)(H,177,208)(H,178,220)(H,179,221)(H,180,225)(H,181,207)(H,182,215)(H,183,218)(H,184,214)(H,185,226)(H,186,216)(H,187,222)(H,188,227)(H,205,206)(H,234,235)(H,236,237)(H,238,239)(H4,145,146,154)(H4,147,148,155)(H4,149,150,156)(H4,151,152,157)/t63-,64-,65-,67+,68+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,104-,105-/m0/s1 |
InChI-Schlüssel |
NSHRQOTWEKWWEM-BJBMPNBASA-N |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CCC(=O)N)NC(=O)C3CC(CN3C(=O)C4CC(CN4C(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CS)NC(=O)C(C)N)O)O |
Synonyme |
conotoxin GS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Propyl-3-[2-[2-(2,4-di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzamide](/img/structure/B571215.png)
